cyanopeptolin 963A
Description
Properties
Molecular Formula |
C49H69N7O13 |
|---|---|
Molecular Weight |
964.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N7O13/c1-8-9-11-16-38(58)50-35(26-40(60)61)44(63)54-42-29(6)69-49(68)41(28(4)5)53-45(64)36(25-30-14-12-10-13-15-30)55(7)48(67)37(23-27(2)3)56-39(59)22-21-33(47(56)66)51-43(62)34(52-46(42)65)24-31-17-19-32(57)20-18-31/h10,12-15,17-20,27-29,33-37,39,41-42,57,59H,8-9,11,16,21-26H2,1-7H3,(H,50,58)(H,51,62)(H,52,65)(H,53,64)(H,54,63)(H,60,61)/t29-,33+,34+,35+,36+,37+,39-,41+,42+/m1/s1 |
InChI Key |
NGPDQWFWZNXVLZ-AYGLBTBXSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
Canonical SMILES |
CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
Synonyms |
cyanopeptolin 963A |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Cyanopeptolin 963A is characterized by its depsipeptide structure, which was elucidated through various analytical techniques including high-resolution electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The compound's molecular formula is . Notably, it differs from other cyanopeptolins by the presence of L-tyrosine in its amino acid sequence, which contributes to its unique biological activity .
Enzyme Inhibition
This compound has demonstrated significant inhibitory activity against chymotrypsin, with an IC50 value of 0.9 µM . This potency suggests its potential as a lead compound for developing therapeutic agents targeting diseases involving serine proteases. The compound's ability to inhibit other serine proteases such as trypsin and elastase has also been documented, reinforcing its relevance in pharmacological research .
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against human cervical cancer (HeLa) cells, where certain analogs exhibited a concentration-dependent reduction in cell viability . Such findings position this compound as a candidate for further exploration in anticancer drug development.
Case Study: Enzyme Inhibition Assays
In a systematic evaluation of cyanopeptolins, including this compound, researchers conducted enzyme inhibition assays against several serine proteases. The results indicated that while this compound effectively inhibited chymotrypsin, it displayed varying degrees of activity against other enzymes. This highlights the specificity of this compound's action and its potential applications in treating conditions linked to dysregulated protease activity .
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of various cyanopeptolins on cancer cells, this compound was part of a broader investigation into the structure-activity relationship of these compounds. The study found that modifications in amino acid composition significantly influenced the anticancer efficacy. This compound's unique structure may enhance its interaction with cancer cell pathways, warranting further investigation into its mechanism of action .
Summary of Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Potent inhibitor of chymotrypsin; potential therapeutic applications in protease-related diseases. |
| Anticancer Activity | Demonstrated cytotoxic effects on HeLa cells; potential for development as an anticancer agent. |
| Pharmaceutical Research | Investigated for lead compounds targeting metabolic disorders and other diseases. |
Preparation Methods
Axenic Culture Conditions
Cyanopeptolin 963A is synthesized by axenic strains of Microcystis PCC 7806, cultivated in BG-11 medium under controlled laboratory conditions. The strain is maintained in sterile liquid cultures at 25°C under a 16:8-hour light-dark cycle with illumination intensity of 20–40 μmol photons m⁻² s⁻¹. Axenicity is critical to avoid contamination by heterotrophic bacteria, which could alter secondary metabolite profiles. Cultures are typically grown to late-exponential phase (14–21 days) to maximize cyanopeptolin production, as peptide synthesis correlates with biomass density and nutrient availability.
Biomass Harvesting and Lyophilization
Cells are harvested via centrifugation at 4,660 × g for 10 minutes at 10°C. The pellet is lyophilized at −40°C under vacuum (−3 mbar) for 24 hours to preserve labile metabolites. Lyophilized biomass is stored at −20°C until extraction, with typical yields of 0.5–1.2 g dry weight per liter of culture.
Extraction and Preliminary Purification
Solvent Extraction
The lyophilized cells are homogenized in methanol:water (70:30 v/v) at a ratio of 5 μL solvent per mg dry biomass. The suspension is vortexed, sonicated for 10 minutes, and centrifuged (4,660 × g, 10 minutes) to separate solids. This extraction is repeated twice, and combined supernatants are concentrated under nitrogen gas at 40°C to reduce methanol content to <5%.
Solid-Phase Extraction (SPE) Cleanup
Crude extracts are diluted to 3 mL with nanopure water and loaded onto Oasis HLB cartridges (3 cc, 60 mg) preconditioned with methanol and water. Impurities are removed by washing with 9 mL water followed by 9 mL methanol:water (20:80 v/v). This compound is eluted with 9 mL methanol:water (85:15 v/v) at 1 mL/min, concentrated to 300 μL via vacuum evaporation, and reconstituted in 1 mL methanol:water (10:90 v/v). Recovery rates for cyanopeptides during SPE exceed 85%, as validated by spiked standards.
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC)
Semi-purified extracts are separated using a C18 column (XBridgeTM, 3.5 μm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in water (A) and methanol (B). The elution program increases solvent B from 10% to 100% over 27.5 minutes at 200 μL/min, with detection at 220 nm. This compound elutes at ~15–18 minutes under these conditions, identified by its [M+H]+ ion at m/z 963.5.
Preparative Isolation
For larger-scale isolation, fractions containing this compound are pooled and subjected to repeated semi-preparative HPLC (XBridge Prep C18, 5 μm, 10 × 250 mm) with isocratic elution (65% methanol). Final purity (>95%) is confirmed by LC-MS and NMR.
Structural Elucidation
High-Resolution Mass Spectrometry (HRMS)
ESI-FTICR-MS analysis confirms the molecular formula C₄₈H₇₀N₁₀O₁₂S, with an exact mass of 963.4901 [M+H]+ (calc. 963.4905). Key fragments include m/z 370 (Ahp–Leu–MePhe) and m/z 404 (Ahp–Phe–MePhe), indicative of the cyclic depsipeptide core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR (COSY, TOCSY, HSQC, HMBC) resolves the planar structure:
-
Amino acid sequence : Thr–Arg–Ahp–Phe–MeTyr–Val–Asp
-
Ester bond : Between Asp β-carboxyl and Thr hydroxyl
-
Methylation : N-methylation at tyrosine residue
The stereochemistry of Thr, Arg, and Val is confirmed as L-configuration by Marfey’s analysis, while MeTyr adopts the D-configuration.
Biosynthetic Considerations
This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway, as evidenced by genomic analyses of Microcystis PCC 7806. Key features include:
-
Module organization : Seven NRPS modules incorporating Thr, Arg, Ahp, Phe, MeTyr, Val, and Asp
-
Methyltransferase domain : Responsible for N-methylation of tyrosine
-
Cyclization domain : Catalyzes ester bond formation between Asp and Thr
Comparative studies show that substituting Tyr for a basic amino acid (e.g., Lys) at position 3 abolishes chymotrypsin inhibition, highlighting the role of Tyr in target specificity.
Analytical Validation and Quality Control
Purity Assessment
Final isolates are analyzed by:
Stability Studies
This compound remains stable in methanol:water (10:90 v/v) at −20°C for 6 months, with <5% degradation. Lyophilized powder is stable for >1 year under argon at −80°C.
Comparative Analysis of Cyanopeptolin Variants
Challenges and Optimization Strategies
Yield Improvement
Q & A
Q. How can systematic reviews integrate disparate findings on this compound’s ecological and pharmacological roles?
- Methodological Answer : Use PRISMA guidelines to screen literature, categorizing studies by endpoints (e.g., LC₅₀, enzyme inhibition). Perform gap analysis to identify understudied areas (e.g., chronic toxicity). Use citation management tools (e.g., Zotero) to track sources and avoid selection bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
